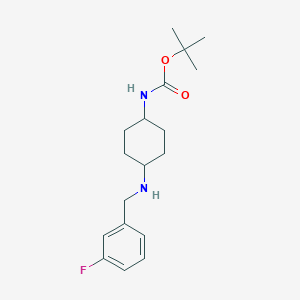

tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-(3-fluorobenzylamino)-cyclohexylcarbamate is a carbamate derivative featuring a cyclohexyl backbone with stereospecific (1R,4R) configurations. The compound includes a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorobenzylamino substituent. Key inferred properties include a molecular formula of C₁₉H₂₈FN₃O₂ and a molecular weight of ~349.45 g/mol, based on comparisons with similar compounds .

Properties

IUPAC Name |

tert-butyl N-[4-[(3-fluorophenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-16-9-7-15(8-10-16)20-12-13-5-4-6-14(19)11-13/h4-6,11,15-16,20H,7-10,12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXXRKVKEPGMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate typically involves the following steps:

Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the fluorobenzylamino group: This step involves the substitution of a hydrogen atom on the cyclohexyl ring with a fluorobenzylamino group, often using nucleophilic substitution reactions.

Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions, where a tert-butyl group is introduced to form the carbamate ester.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

Batch reactors: For controlled synthesis and monitoring of reaction conditions.

Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorobenzylamino group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Carbamates are known for their activity as enzyme inhibitors, and this compound could be studied for its effects on specific biological targets.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate would depend on its specific interactions with molecular targets. Typically, carbamates act by inhibiting enzymes through the formation of a covalent bond with the active site. This compound may target specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Halogen Type and Position

Key Findings :

Functional Group Modifications

Key Findings :

- Amine vs. Amide: The target's benzylamino group offers higher basicity, favoring protonation in acidic environments, while amides () enhance metabolic stability.

Aliphatic vs. Aromatic Substituents

Key Findings :

- Aliphatic substituents (e.g., cyclohexylmethyl, ) increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.

Stereochemical and Backbone Variations

Key Findings :

- Stereochemistry : The R,R configuration (target) may offer broader reactivity, while defined R,R configurations () improve enantiomeric purity for drug development.

Biological Activity

tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHFNO

- Molecular Weight : 282.35 g/mol

- CAS Number : 1286274-77-8

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. The compound is believed to act as a modulator of neurotransmitter systems, particularly in relation to the central nervous system (CNS).

Key Mechanisms:

- Receptor Binding : The compound exhibits affinity for various neurotransmitter receptors, including serotonin and dopamine receptors, suggesting its potential role in mood regulation and neuroprotection.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic availability.

Pharmacological Effects

The compound has shown promising results in several biological assays:

- Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects, as evidenced by reduced immobility in forced swim tests.

- Anxiolytic Properties : Behavioral tests indicated that the compound may possess anxiolytic effects, reducing anxiety-like behaviors in rodents.

Toxicology Profile

Toxicological assessments have revealed a favorable safety profile, with no significant adverse effects observed at therapeutic doses. However, further studies are required to fully elucidate its long-term safety and toxicity.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant-like effects in a murine model.

- Methodology : Mice were administered varying doses of the compound and assessed using the forced swim test.

- Results : A dose-dependent reduction in immobility was observed, indicating significant antidepressant activity.

-

Anxiolytic Activity Assessment :

- Objective : To assess the anxiolytic potential using the elevated plus maze test.

- Methodology : Rodents were treated with the compound and their behavior was monitored.

- Results : Increased time spent in open arms suggested anxiolytic effects.

Data Summary Table

| Parameter | Value |

|---|---|

| Chemical Formula | CHFNO |

| Molecular Weight | 282.35 g/mol |

| CAS Number | 1286274-77-8 |

| Antidepressant Activity | Significant (p < 0.05) |

| Anxiolytic Activity | Positive effect observed |

| Toxicity Level | Low at therapeutic doses |

Q & A

Basic: What is the role of the tert-butyl carbamate (Boc) protecting group in synthesizing this compound?

The Boc group serves to protect the cyclohexylamine nitrogen during multi-step syntheses, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation). Its stability under basic/acidic conditions allows selective deprotection using trifluoroacetic acid (TFA) or HCl in dioxane, critical for sequential functionalization .

Basic: What purification methods are recommended for isolating tert-Butyl (1R,4R)-4-(3-fluorobenzylamino)-cyclohexylcarbamate?**

High-purity isolation (>95%) typically employs:

- Column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Recrystallization from ethanol or dichloromethane/hexane mixtures .

- HPLC for enantiomeric resolution if racemization occurs during synthesis .

Advanced: How can stereochemical challenges in enantioselective synthesis be addressed?

The 1R,4R* configuration requires:

- Chiral auxiliaries (e.g., Evans oxazolidinones) to control cyclohexane ring stereochemistry .

- Asymmetric catalysis (e.g., palladium-catalyzed couplings) for fluorobenzylamino group installation .

- Iodolactamization (as in related intermediates) to lock ring conformation .

Validate outcomes via chiral HPLC or X-ray crystallography .

Advanced: Which analytical techniques confirm structural integrity and stereochemistry?

- NMR Spectroscopy : Compare H/C NMR peaks (e.g., cyclohexyl proton splitting patterns, fluorobenzyl aromatic signals) with published analogs .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and isotopic patterns for fluorine .

- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .

Basic: What safety precautions are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of fluorinated aromatic vapors .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do reaction conditions influence yield and selectivity?

- Temperature : Lower temperatures (0–5°C) reduce epimerization during Boc deprotection .

- Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates for benzylamino attachment .

- Catalysts : Pd/C or enzymes improve regioselectivity in fluorobenzyl group coupling .

Advanced: How to resolve contradictions in synthetic pathways reported in literature?

- Reproducibility Tests : Replicate key steps (e.g., iodolactamization) under varying conditions .

- Byproduct Analysis : Use LC-MS to identify impurities from competing reaction pathways .

- Cross-Validation : Compare F NMR data with fluorinated analogs to confirm substituent positions .

Basic: What intermediates are critical in multi-step syntheses of this compound?

Key intermediates include:

- tert-Butyl cis-4-hydroxycyclohexylcarbamate (CAS 167081-25-6), a precursor for amino functionalization .

- 3-Fluorobenzylamine derivatives for nucleophilic substitution .

- Iodolactam intermediates to enforce cyclohexane ring stereochemistry .

Advanced: How do computational tools aid in derivative design?

- Molecular Dynamics (MD) : Simulate Boc group stability under reaction conditions .

- DFT Calculations : Predict regioselectivity of fluorobenzylamine coupling .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for drug discovery .

Advanced: How does fluorine substitution impact physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.